Gentamicin A2

Biosynthetic Pathway Engineering Aminoglycoside Intermediate Metabolic Engineering

Gentamicin A2 is the first committed pseudotrisaccharide intermediate in the gentamicin biosynthetic pathway, essential for reconstituting the four-enzyme cascade (GenD2, GenS2, GenN, GenD1) to produce gentamicin X2. Using authentic A2 ensures faithful reproduction of native biosynthetic reactions; alternatives like kanamycin or tobramycin will not substitute. Ideal for mechanistic enzymology, cocrystal structure determination of biosynthetic enzymes, and glycosyltransferase swapping experiments to generate novel aminoglycoside derivatives. Procure purified Gentamicin A2 to guarantee experimental reproducibility and to access intermediates that are impossible to isolate from fermentation broths.

Molecular Formula C17H33N3O11
Molecular Weight 455.5 g/mol
Cat. No. B14623855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentamicin A2
Molecular FormulaC17H33N3O11
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)N)N
InChIInChI=1S/C17H33N3O11/c18-4-1-5(19)15(31-17-12(26)9(23)6(22)3-28-17)13(27)14(4)30-16-8(20)11(25)10(24)7(2-21)29-16/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13-,14+,15-,16+,17+/m0/s1
InChIKeyBIVUTZYWJNTGDG-GTMVCPGISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gentamicin A2: The First Pseudotrisaccharide Intermediate in Gentamicin Biosynthesis | Procurement Guide


Gentamicin A2 is a 4,6-disubstituted aminoglycoside pseudotrisaccharide and the first committed intermediate in the biosynthetic pathway of all clinically relevant gentamicin C complex components [1]. It is assembled from the aminocyclitol 2-deoxystreptamine (2-DOS) and two amino sugars, with a distinguishing D-xylose residue at the C-6 position instead of the garosamine found in later intermediates [2]. Gentamicin A2 serves as the essential substrate for a series of enzymatic modifications—dehydrogenation, transamination, and methylation—that convert it to gentamicin X2, the last common precursor before branching to the gentamicin C complex [3]. Its unique position as the pathway's first pseudotrisaccharide makes it invaluable for biosynthetic studies, pathway engineering, and the enzymatic synthesis of novel aminoglycoside derivatives.

Why Gentamicin C Complex or Other Aminoglycosides Cannot Substitute for Gentamicin A2 in Biosynthetic Applications


Gentamicin A2 is not a direct antibacterial agent but a biosynthetic intermediate with a specific hydroxyl and sugar substitution pattern that dictates its recognition by dedicated enzymes such as GenD2, GenS2, GenN, and GenD1 [1]. Commercially available gentamicin sulfate is a mixture of fully processed C components (C1, C1a, C2, C2a) that lack the free C-3″ hydroxyl group and D-xylose moiety required for upstream enzymatic conversion [2]. Other aminoglycosides like kanamycin or tobramycin, while structurally related, differ in their sugar composition and substitution pattern, resulting in distinct substrate specificities for modifying enzymes [3]. Substituting Gentamicin A2 with any of these alternatives would preclude faithful reconstitution of the gentamicin biosynthetic pathway or the production of pathway intermediates, undermining experimental reproducibility and the validity of mechanistic studies.

Gentamicin A2: Quantitative Differentiation Evidence for Procurement Decisions


Unambiguous Pathway Position: Gentamicin A2 Is the First Pseudotrisaccharide Intermediate, Whereas Gentamicin C Complex Components Are Terminal Products

Gentamicin A2 is defined as the first pseudotrisaccharide intermediate in the gentamicin biosynthetic pathway, generated by the glycosylation of paromamine with D-xylose [1]. In contrast, the gentamicin C complex components (C1, C1a, C2, C2a) are fully processed end products that have undergone multiple enzymatic modifications including deoxygenation and methylation [2]. This positional distinction is absolute: A2 is the entry point to the pseudotrisaccharide stage, while C complex components represent the terminal output of the pathway.

Biosynthetic Pathway Engineering Aminoglycoside Intermediate Metabolic Engineering

Distinct Sugar Composition: Gentamicin A2 Contains D-Xylose, Not Garosamine, Enabling Specific Enzymatic Recognition

Gentamicin A2 possesses a D-xylose sugar at the C-6 position of the 2-DOS core, a structural feature that distinguishes it from all downstream intermediates that contain garosamine or purpurosamine [1]. This difference is critical for enzyme recognition: the crystal structure of GenD2 in complex with NAD+ reveals a substrate-binding pocket specifically shaped to accommodate the D-xylose moiety of A2, with docking simulations confirming preferential binding of the xylose-containing pseudotrisaccharide over garosamine-containing analogs [2].

Substrate Specificity Glycosyltransferase Structural Biology

Mutant Accumulation Evidence: Gentamicin A2 Is the Sole Major Metabolite in genA-Disrupted Strains, Unlike Wild-Type Strains That Produce Only C Complex

Disruption of the genA gene in Micromonospora purpurea G1008 results in a mutant strain (GA1048) that no longer synthesizes the gentamicin C complex but instead accumulates Gentamicin A2 as the predominant metabolite [1]. This finding demonstrates that A2 can be selectively produced as a single component, whereas the wild-type strain produces a mixture of C complex components that are difficult to separate due to their similar physicochemical properties [2].

Gene Knockout Intermediate Accumulation Metabolic Engineering

GenN Substrate Selectivity: Gentamicin A2-Derived Intermediate Is the Native Substrate, While Kanamycin B and Tobramycin Are Alternative Substrates with Distinct Structural Features

GenN, the S-adenosyl-L-methionine-dependent N-methyltransferase responsible for 3″-N-methylation in gentamicin biosynthesis, uses 3″-dehydro-3″-amino-gentamicin A2 (derived from A2) as its native substrate [1]. While GenN also catalyzes 3″-N-methylation of kanamycin B and tobramycin, these alternative substrates contain an additional hydroxymethyl group at the C5″ position of ring III, resulting in distinct binding modes as revealed by cocrystal structures [1]. This structural difference underscores that A2-derived intermediates are the biologically relevant substrates for the gentamicin methylation network, not kanamycin or tobramycin derivatives.

N-Methyltransferase Substrate Promiscuity Enzyme Kinetics

Gentamicin A2: Validated Research and Industrial Application Scenarios for Procurement Planning


In Vitro Reconstitution of the Gentamicin Biosynthetic Pathway from A2 to X2

Gentamicin A2 is the essential starting material for reconstituting the four-enzyme cascade (GenD2, GenS2, GenN, GenD1) that converts A2 to gentamicin X2, the last common intermediate before branching to the C complex [1]. This reconstitution enables detailed mechanistic enzymology, kinetic characterization of each biosynthetic step, and the generation of pathway intermediates for structural studies. Procuring purified A2 ensures the reaction begins with the authentic first pseudotrisaccharide, avoiding artifacts from alternative substrates. [1]

Pathway Engineering for Production of Novel Aminoglycoside Derivatives via Intermediate Diversion

Because Gentamicin A2 sits at the entry point of the pseudotrisaccharide stage, it is the ideal substrate for glycosyltransferase swapping experiments or feeding studies aimed at generating hybrid aminoglycosides [1]. The availability of pure A2 allows researchers to bypass upstream biosynthetic steps and directly explore the substrate tolerance of downstream modifying enzymes such as GenB3, GenB4, GenK, and GenL, facilitating the discovery of new aminoglycoside analogs with potentially improved antibacterial activity or reduced toxicity. [1][2]

Enzymatic Synthesis of Gentamicin A and X2 for Antibacterial Screening Cascades

Gentamicin A2 can be enzymatically converted to gentamicin A (via GenD2/GenS2/GenN) and subsequently to gentamicin X2 (via GenD1) in a one-pot cascade reaction [1]. Procuring A2 as the starting material enables the production of these intermediates for downstream antibacterial susceptibility testing against Gram-negative and Gram-positive panels, structure-activity relationship (SAR) studies, and evaluation of susceptibility to aminoglycoside-modifying enzymes. This approach provides access to individual gentamicin congeners that are otherwise difficult to isolate from fermentation broths. [1]

Structural Biology of Aminoglycoside-Biosynthetic Enzymes Using Authentic Substrate Complexes

The crystal structures of GenD2 and GenN have been solved in complex with Gentamicin A2 or its derivatives, revealing key details of substrate recognition and catalytic mechanism [1][2]. For structural biologists aiming to determine cocrystal structures of other gentamicin biosynthetic enzymes (e.g., GenD1, GenK, GenB2, GenB3, GenB4), pure Gentamicin A2 is required to form physiologically relevant enzyme-substrate complexes. The alternative use of commercially available aminoglycosides such as kanamycin or tobramycin would yield structurally distinct complexes that may not accurately represent the native biosynthetic interactions. [1][2]

Quote Request

Request a Quote for Gentamicin A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.